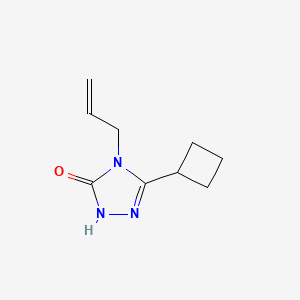

3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

3-cyclobutyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h2,7H,1,3-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFMAPHVROPPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHNO with a molecular weight of 193.25 g/mol. The compound features a triazole ring structure that is characteristic of many biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.25 g/mol |

| CAS Number | 2199684-28-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence signal transduction pathways. The compound's interaction with specific receptors or enzymes can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives of triazole showed IC values in the low micromolar range against breast and colon cancer cell lines . Although specific data for this compound is limited, its structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal membranes. While direct studies on this specific compound are sparse, related triazole derivatives have shown promising results against various pathogens .

Anti-inflammatory Effects

In vitro studies have indicated that certain triazole compounds can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties .

Study on Triazole Derivatives

A study published in Chemistry and Biological Activities of 1,2,4-Triazolethiones explored the efficacy of various triazole derivatives against cancer cell lines. Among them, certain derivatives exhibited significant cytotoxicity with IC values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cells . These findings underscore the therapeutic potential of triazole-based compounds.

Synthesis and Biological Evaluation

Research involving the synthesis of new triazole derivatives has revealed their potential in drug development. For example, compounds synthesized through specific reaction pathways demonstrated favorable pharmacokinetic properties and low toxicity profiles in preliminary evaluations . Such insights are critical for advancing the development of 3-cyclobutyl derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s cyclobutyl and allyl substituents differentiate it from common analogs:

- Cyclobutyl vs. Cyclopropyl or Aryl Groups: The cyclobutyl group introduces greater steric bulk than cyclopropyl (e.g., 3-cyclopropyl-4-(3-acetoxybenzylidenamino) analog ) but less than aromatic substituents (e.g., benzyl or phenyl groups in compounds like 3-phenyl-4-(5-methylfuryl) derivatives ). This may influence solubility and receptor binding.

- Allyl (Propenyl) vs. Acyl or Alkyl Groups : The allyl moiety provides π-conjugation, enhancing electron delocalization compared to saturated alkyl chains (e.g., 3-ethyl or 3-methyl derivatives ). This could improve radical scavenging activity, as seen in thienyl-substituted analogs .

Acidic Properties (pKa Values)

The pKa of the triazolone N-H group varies with substituents and solvent polarity. Representative

The target compound’s pKa is expected to align with alkyl/aryl-substituted triazolones (~8–10), influenced by the electron-donating allyl group .

Antioxidant Activity

Triazolone derivatives are evaluated using reducing power, DPPH radical scavenging, and metal chelation assays. Key comparisons:

The allyl group’s electron-rich nature may enhance radical scavenging, similar to diethylamino-aryl derivatives .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky N3 substituents (e.g., cyclobutyl) may reduce membrane permeability but improve target specificity. Allyl groups at C4 could synergize with the triazolone core for antioxidant effects .

- Computational Insights : GIAO NMR calculations predict deshielded protons near the allyl group, corroborating conjugation effects observed in thienyl analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl compounds. For example, derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized via reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes (e.g., 2-benzoxy-3-ethoxy-benzaldehyde) under reflux conditions . Characterization often employs IR and -NMR to confirm structural integrity, with specific attention to shifts in NH and carbonyl groups .

Q. How can the acidic properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives be experimentally determined?

- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) using tetrabutylammonium hydroxide (TBAH) as a titrant is a standard method. The half-neutralization potential (HNP) and corresponding pKa values are derived from titration curves, with calibration of the pH meter and incremental titrant addition (0.05 mL steps) ensuring precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include using personal protective equipment (PPE), avoiding inhalation/contact with skin, and working in a fume hood. Storage should be in dry, ventilated areas away from ignition sources. Emergency procedures for spills or exposure involve immediate washing with water and medical consultation, as outlined in safety data sheets for structurally similar triazolones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar triazolone derivatives?

- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies in -NMR signals (e.g., overlapping proton environments) can be addressed via -NMR or 2D-COSY. Additionally, IR spectroscopy helps confirm functional groups (e.g., carbonyl at ~1700 cm) to distinguish substituent effects . Computational modeling (e.g., DFT) may further clarify electronic interactions influencing spectral data .

Q. What experimental design is recommended to assess the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluate abiotic/biotic degradation pathways. Key steps include:

- Laboratory studies : Measure hydrolysis rates under varying pH/temperature.

- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.

- Field simulations : Monitor degradation products in soil/water matrices via LC-MS/MS .

Q. How can the bioactivity of this compound be optimized for antimicrobial or antitumor applications?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to enhance electrophilicity and target binding.

- In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) using microbroth dilution or MTT assays.

- Mechanistic studies : Use flow cytometry to evaluate apoptosis induction or ROS generation .

Q. What strategies mitigate instability issues in 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives during storage?

- Methodological Answer : Stabilization methods include:

- Lyophilization : For hygroscopic derivatives, lyophilize and store under inert gas (e.g., argon).

- Additives : Use antioxidants (e.g., BHT) to prevent oxidative degradation.

- Temperature control : Store at -20°C for long-term stability, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting pKa values obtained from different solvents?

- Methodological Answer : Solvent polarity significantly affects pKa. For instance, lower pKa in polar aprotic solvents (e.g., DMF) vs. higher pKa in alcohols reflects solvation effects. Use the Born-Haber cycle to correlate solvent dielectric constants with ionization trends. Validate results using computational tools (e.g., COSMO-RS) .

Q. What statistical approaches are suitable for analyzing biological activity data with high variability?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey HSD) to compare means across experimental groups. For dose-response data, use nonlinear regression (e.g., Hill equation) to calculate IC values. Address outliers via Grubbs' test or robust statistical methods (e.g., trimmed means) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.